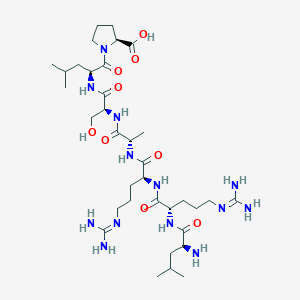![molecular formula C24H24Cl2N2O2S B14237393 4,4'-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) CAS No. 404009-11-6](/img/structure/B14237393.png)
4,4'-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) is a complex organic compound characterized by the presence of a thiene ring substituted with two 4-chlorophenyl groups and two morpholine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) typically involves the following steps:
Formation of the Thiene Ring: The thiene ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diketones and sulfur sources.
Substitution with 4-Chlorophenyl Groups: The thiene ring is then subjected to electrophilic aromatic substitution reactions to introduce the 4-chlorophenyl groups.
Attachment of Morpholine Groups: Finally, the morpholine groups are introduced through nucleophilic substitution reactions, often using morpholine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) can undergo various chemical reactions, including:
Oxidation: The thiene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorophenyl groups or the thiene ring.
Substitution: The morpholine groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or reduced thiene derivatives.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
4,4’-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 4,4’-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dichlorodiphenyl disulfide: Similar in having chlorophenyl groups but differs in the presence of a disulfide linkage instead of a thiene ring.
4,4’-Bis(4-methoxyphenyl)thiene-2,5-diyl]bis(morpholine): Similar structure but with methoxy groups instead of chlorophenyl groups.
Uniqueness
4,4’-[3,4-Bis(4-chlorophenyl)thiene-2,5-diyl]bis(morpholine) is unique due to the combination of its thiene ring, chlorophenyl groups, and morpholine groups, which confer distinct electronic and steric properties, making it suitable for specific applications in organic electronics and medicinal chemistry.
Propriétés
Numéro CAS |
404009-11-6 |
|---|---|
Formule moléculaire |
C24H24Cl2N2O2S |
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
4-[3,4-bis(4-chlorophenyl)-5-morpholin-4-ylthiophen-2-yl]morpholine |
InChI |
InChI=1S/C24H24Cl2N2O2S/c25-19-5-1-17(2-6-19)21-22(18-3-7-20(26)8-4-18)24(28-11-15-30-16-12-28)31-23(21)27-9-13-29-14-10-27/h1-8H,9-16H2 |
Clé InChI |
DKGMRGYVTIAPTE-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2=C(C(=C(S2)N3CCOCC3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dibutyl-7-[2-(isoquinolin-5-YL)ethenyl]chrysen-2-amine](/img/structure/B14237316.png)
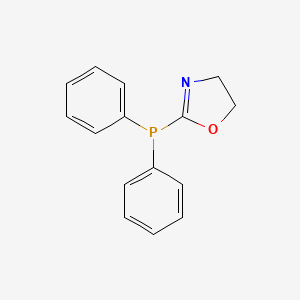
![3,3-Dipropyl-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14237328.png)
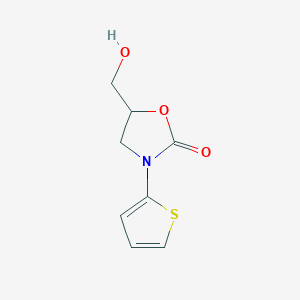
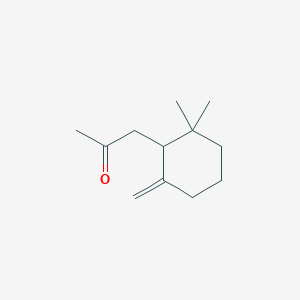
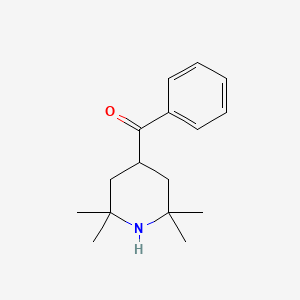
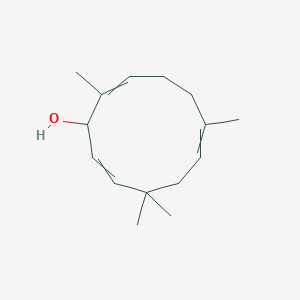

![(2-{[2-Methyl-2-(nitrososulfanyl)propyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B14237354.png)

![2,5-Bis[2-(ethenyloxy)ethoxy]benzaldehyde](/img/structure/B14237369.png)
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237373.png)

